![molecular formula C25H32F2O6 B13401381 [(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Desacetyl Difluprednate is a synthetic corticosteroid derived from difluprednate. It is primarily used in pharmaceutical research and development due to its potent anti-inflammatory properties. This compound is a key intermediate in the synthesis of difluprednate, which is used to treat inflammation and pain associated with ocular surgery .
Vorbereitungsmethoden
The synthesis of 21-Desacetyl Difluprednate involves multiple steps, starting from prednisolone. The process includes fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, acetic anhydride, and butyric acid. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
21-Desacetyl Difluprednate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Esterification: This reaction involves the formation of esters by reacting with carboxylic acids or their derivatives under acidic conditions.
Wissenschaftliche Forschungsanwendungen
21-Desacetyl Difluprednate is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the pharmaceutical industry for the synthesis of difluprednate and related compounds
Wirkmechanismus
21-Desacetyl Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This mechanism reduces inflammation and pain by modulating the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
21-Desacetyl Difluprednate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties. Similar compounds include:
Difluprednate: The parent compound, used for treating ocular inflammation.
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural features.
Dexamethasone: A more potent corticosteroid with a longer duration of action .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Eigenschaften
Molekularformel |
C25H32F2O6 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25?/m0/s1 |
InChI-Schlüssel |
BQEJAAIPKDQEPV-WKDBKKHPSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Kanonische SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


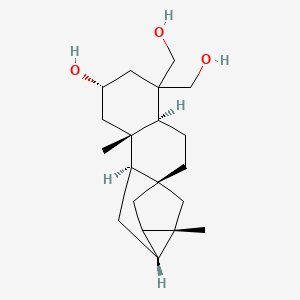
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
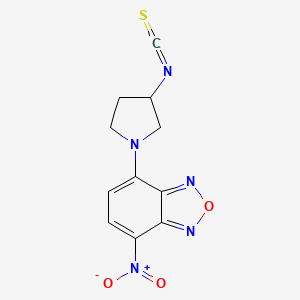
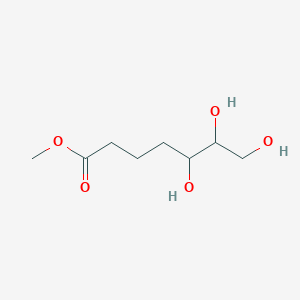
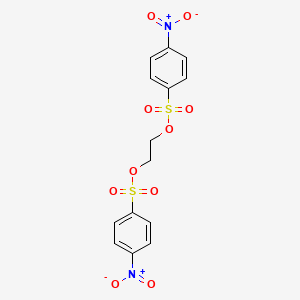
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
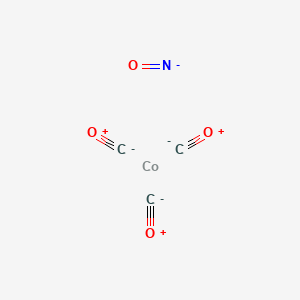
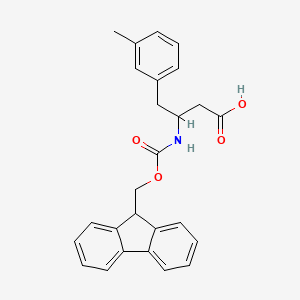
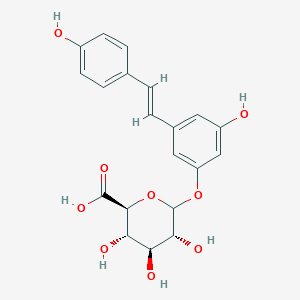

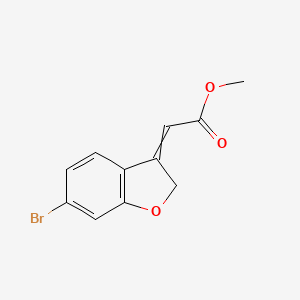
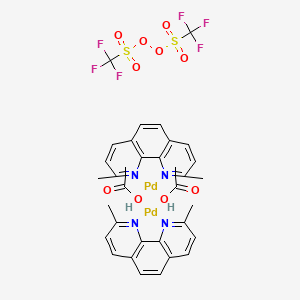

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
